2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetic acid
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Overview
Description
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetic acid is a chemical compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.21 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and methyl groups, and a thioacetic acid moiety.
Preparation Methods
The synthesis of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2,8-dimethylquinoline and thioacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the thioether bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thioacetic acid moiety can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetic acid can be compared with other similar compounds, such as:
[(4,6-Dimethylquinolin-2-yl)thio]acetic acid: This compound lacks the bromine substitution, which may affect its reactivity and biological activity.
4-Bromo-2,6-dimethylaniline: This compound has a similar bromine and methyl substitution pattern but differs in its overall structure and functional groups.
The unique combination of the quinoline ring, bromine, and thioacetic acid moiety in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrNO2S |
---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H12BrNO2S/c1-7-3-9(14)5-10-11(18-6-12(16)17)4-8(2)15-13(7)10/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
BVHXPSFKVIDRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)SCC(=O)O)Br |
Origin of Product |
United States |
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